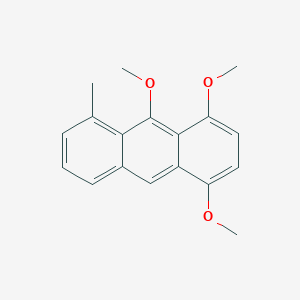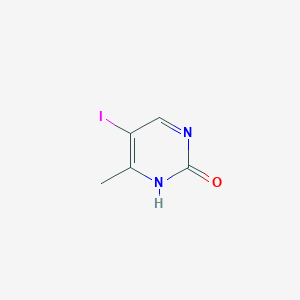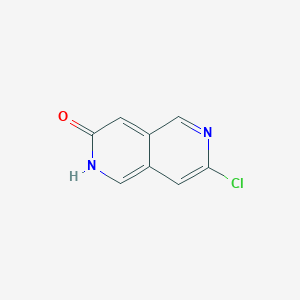![molecular formula C26H24ClN3O B13132092 N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorinated phenyl group, a naphthyridine moiety, and a butanamide backbone, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,8-naphthyridine core, followed by the introduction of the butanamide side chain. The chlorinated phenyl group is then attached through a series of coupling reactions. Key reagents used in these steps include chlorinating agents, coupling catalysts, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides or organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups like alkyl, aryl, or halogen atoms.
Scientific Research Applications
N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide: shares structural similarities with other compounds containing naphthyridine or chlorinated phenyl groups.
This compound: is unique due to its specific combination of functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Its specific structure also allows for fine-tuning of its properties through chemical modifications.
Properties
Molecular Formula |
C26H24ClN3O |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide |
InChI |
InChI=1S/C26H24ClN3O/c1-18(19-10-12-20(13-11-19)22-5-2-7-23(27)17-22)29-25(31)9-3-8-24-15-14-21-6-4-16-28-26(21)30-24/h2,4-7,10-18H,3,8-9H2,1H3,(H,29,31)/t18-/m0/s1 |
InChI Key |
SVOWEHYOENAPDL-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)NC(=O)CCCC3=NC4=C(C=CC=N4)C=C3 |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)NC(=O)CCCC3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)










![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
